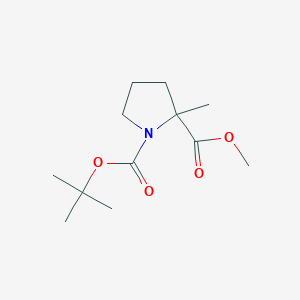

1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 2-methylpyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-6-7-12(13,4)9(14)16-5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFNLDIOHLDSJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634666 | |

| Record name | 1-tert-Butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317355-80-9 | |

| Record name | 1-tert-Butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Tert-butyl 2-methyl Pyrrolidine-1,2-dicarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the properties, synthesis, and experimental data for two closely related and often ambiguously named pyrrolidine derivatives: 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate and 1-tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate . These compounds are valuable chiral building blocks in organic synthesis, particularly in the development of novel pharmaceuticals.

Clarification of Nomenclature

The chemical name "this compound" can be interpreted in two ways, leading to two distinct chemical structures. This guide will address both compounds separately to ensure clarity.

-

Compound A: 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate. This name refers to a proline derivative where the nitrogen is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is esterified to a methyl group. The pyrrolidine ring itself is unsubstituted.

-

Compound B: this compound. This name implies an additional methyl group on the second carbon of the pyrrolidine ring, creating a quaternary chiral center.

Compound A: 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate

This compound is widely known in its enantiopure form, N-Boc-L-proline methyl ester, a common intermediate in peptide synthesis and drug discovery.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl pyrrolidine-1,2-dicarboxylate | [1] |

| Synonyms | N-Boc-L-proline methyl ester, Boc-Pro-OMe, Methyl (2S)-N-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate | [2] |

| CAS Number | 145681-01-2 (Racemate), 59936-29-7 ((S)-enantiomer) | [1][2] |

| Molecular Formula | C₁₁H₁₉NO₄ | [3] |

| Molecular Weight | 229.27 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid or solid | [2][3][4] |

| Boiling Point | 140.00 °C | [2] |

| Density | 1.120 g/cm³ | [2] |

| Flash Point | 128.30 °C | [2] |

| Optical Rotation ([α]20/D) | -65° (c = 1% in chloroform) for (S)-enantiomer | |

| ¹H NMR (CDCl₃) | δ 1.37 (9H, m), 1.72-1.84 (3H, m), 2.15 (1H, m), 3.26-3.51 (2H, m), 3.65 (3H, s), 4.17 (1H, m) | [5] |

Experimental Protocols

Synthesis of 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate (Compound A) [5]

This procedure describes the methylation of Boc-L-proline.

Materials:

-

Boc-L-proline (1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid) (500 g, 2.32 mol)

-

Dimethylformamide (DMF) (2.5 L)

-

Potassium carbonate (K₂CO₃) (1.1 kg, 8.0 mol)

-

Iodomethane (CH₃I) (659 g, 4.65 mol)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of Boc-L-proline in dimethylformamide, add potassium carbonate and iodomethane.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the reaction mixture.

-

Concentrate the filtrate under vacuum.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase with magnesium sulfate.

-

Concentrate the solution under vacuum to yield the product as a yellow oil.

Logical Workflow for Synthesis of Compound A

Caption: Synthesis of 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate.

Compound B: this compound

This derivative contains a quaternary carbon at the 2-position of the pyrrolidine ring, making its synthesis more challenging and its properties distinct.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S)-2-methylpyrrolidine-1,2-dicarboxylate | [6] |

| Synonyms | (S)-N-Boc-2-methylproline methyl ester, 1-(t-butyl) 2-methyl (s)-2-methylpyrrolidine-1,2-dicarboxylate | [6][7] |

| CAS Number | 317355-80-9 (Racemate), 220060-17-3 ((S)-enantiomer), 166170-15-6 ((R)-enantiomer of the carboxylic acid precursor) | [6][8][9] |

| Molecular Formula | C₁₂H₂₁NO₄ | [8] |

| Molecular Weight | 243.30 g/mol | [8] |

| Appearance | Not explicitly stated, likely an oil or solid. | |

| Boiling Point | 337.762 °C at 760 mmHg (Predicted for the carboxylic acid precursor) | [10] |

| Melting Point | 127-129 °C (for the (R)-carboxylic acid precursor) | [10] |

| ¹H NMR (CDCl₃, rotary isomer mixture for the (R)-carboxylic acid precursor) | δ 1.42 (s) and 1.47 (s), (9H); 1.52 (s) and 1.61 (s) (2H); 1.73-2.05 (m, 3H); 2.19-2.38 (m) and 2.46-2.67 (m) (1H); 3.26- 3.71 (m, 2H) | [11] |

Experimental Protocols

Synthesis of (R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid (Precursor to Compound B) [11]

This procedure outlines the synthesis of the carboxylic acid precursor, which can then be esterified to yield Compound B.

Materials:

-

2-benzyl 1-(tert-butyl) (R)-2-methylpyrrolidine-1,2-dicarboxylate

-

5% Palladium on carbon catalyst

-

Denatured ethanol

-

Isopropyl acetate

-

Heptane

-

Hydrogen gas

Procedure:

-

Add 5% palladium on carbon catalyst to a pressure reactor and purge with nitrogen.

-

Add a solution of the starting benzyl ester in denatured ethanol.

-

Pressurize the reactor with hydrogen (40 psig) and conduct the hydrogenolysis, maintaining the temperature below 40°C.

-

Upon reaction completion, filter to remove the catalyst.

-

Remove the solvent by distillation under vacuum and perform a solvent exchange with isopropyl acetate, followed by heptane.

-

Add additional heptane and heat to reflux until all solids dissolve.

-

Cool the solution to 20°C to crystallize the product.

-

Collect the solid product by filtration, wash with heptane, and dry.

Esterification to form this compound (General Procedure):

The resulting carboxylic acid can be esterified using standard methods, such as reaction with diazomethane or with methanol under acidic catalysis (e.g., using sulfuric acid or thionyl chloride).

Logical Workflow for Synthesis of Compound B Precursor

Caption: Synthesis of the carboxylic acid precursor to Compound B.

Reactivity and Applications

Both Compound A and Compound B are primarily utilized as intermediates in organic synthesis. The Boc-protected amine allows for selective deprotection under acidic conditions, enabling further functionalization at the nitrogen atom. The methyl ester can be hydrolyzed to the corresponding carboxylic acid for peptide coupling reactions or reduced to the primary alcohol.

The presence of the 2-methyl group in Compound B introduces significant steric hindrance, which can influence the conformational preferences of molecules derived from it and can be exploited in asymmetric synthesis.[9] These compounds are valuable starting materials for the synthesis of complex natural products, enzyme inhibitors, and other biologically active molecules.

Signaling Pathways

There is no publicly available information to suggest that "this compound" or its unsubstituted analog are directly involved in any biological signaling pathways. Their primary role in the scientific literature is that of a synthetic building block.

References

- 1. chemscene.com [chemscene.com]

- 2. N-Boc-L-proline methyl ester | 59936-29-7 | FB28953 [biosynth.com]

- 3. 1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 4. N-(tert-Butoxycarbonyl)-L-proline Methyl Ester | 59936-29-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. PYRROLIDINE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER 2-METHYL ESTER | 145681-01-2 [chemicalbook.com]

- 6. 1-tert-Butyl 2-methyl (2S)-2-methylpyrrolidine-1,2-dicarboxylate | C12H21NO4 | CID 59436426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-N-Boc-2-methylproline methyl ester | CymitQuimica [cymitquimica.com]

- 8. This compound | 317355-80-9 | FB125424 [biosynth.com]

- 9. CAS 166170-15-6: (R)-N-BOC-2-methylproline | CymitQuimica [cymitquimica.com]

- 10. Cas 166170-15-6,(R)-N-BOC-2-methylproline | lookchem [lookchem.com]

- 11. (R)-N-BOC-2-methylproline | 166170-15-6 [chemicalbook.com]

Synthesis of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate, a valuable building block in medicinal chemistry and drug development. The core of this guide focuses on the prevalent and effective method of direct C-alkylation of the N-Boc-proline methyl ester precursor. Detailed experimental protocols, quantitative data, and characterization information are presented to enable researchers to replicate and adapt this synthesis for their specific needs. Furthermore, this document outlines the synthesis of the necessary starting materials and provides visual representations of the synthetic workflows.

Introduction

Quaternary α-amino acids, such as 2-methylproline derivatives, are of significant interest in peptidomimetics and drug design. The incorporation of these sterically constrained residues can induce specific conformations in peptide backbones, enhance metabolic stability, and improve receptor binding affinity. This compound serves as a key intermediate for the introduction of a 2-methylproline moiety in a protected form, suitable for further synthetic manipulations. This guide details a robust and widely utilized synthetic strategy to access this important compound.

Primary Synthetic Pathway: Alkylation of N-Boc-Proline Methyl Ester

The most common and direct approach to synthesizing this compound involves the deprotonation of the α-carbon of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate (N-Boc-proline methyl ester) followed by quenching the resulting enolate with an electrophilic methyl source, typically methyl iodide.

General Reaction Scheme

Caption: General reaction scheme for the synthesis.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of the target compound and its precursor.

| Parameter | Value | Reference |

| Precursor Synthesis (N-Boc-L-proline) | ||

| Yield | High | [1] |

| Esterification of N-Boc-L-proline | ||

| Yield | ~82% | [2] |

| Alkylation to Final Product | ||

| Yield | Not explicitly stated, but generally high for similar alkylations. |

Experimental Protocol: Synthesis of this compound

This protocol is based on established methodologies for the α-alkylation of N-protected proline esters.

Materials:

-

1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate

-

Lithium bis(trimethylsilyl)amide (LHMDS) solution in THF (typically 1.0 M)

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet is charged with 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate.

-

Dissolution: Anhydrous THF is added to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: LHMDS solution is added dropwise to the stirred solution at -78 °C. The reaction mixture is typically stirred at this temperature for a period of time (e.g., 1 hour) to ensure complete enolate formation. The temperature may then be raised to around -20 °C.

-

Alkylation: Methyl iodide is added dropwise to the reaction mixture. The solution is stirred for several hours, allowing it to slowly warm to room temperature.

-

Quenching: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate.

-

Washing: The combined organic layers are washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Characterization Data (Representative)

¹H NMR (500 MHz, CDCl₃):

-

Boc group: A singlet around δ 1.46 ppm (9H).

-

Pyrrolidine ring protons: A series of multiplets between δ 1.70 and 3.80 ppm.

-

Cα-Methyl group: A singlet around δ 1.5 ppm.

-

Ester methyl group: A singlet around δ 3.7 ppm.

¹³C NMR (126 MHz, CDCl₃):

-

Boc carbonyl: δ ~154.8 ppm.

-

Ester carbonyl: δ ~175 ppm.

-

Boc quaternary carbon: δ ~79.3 ppm.

-

Cα-quaternary carbon: δ ~65 ppm.

-

Pyrrolidine ring carbons: Peaks between δ 23 and 57 ppm.

-

Boc methyl carbons: δ ~28.7 ppm.

-

Cα-Methyl carbon: δ ~25 ppm.

-

Ester methyl carbon: δ ~52 ppm.

IR (film, νₘₐₓ, cm⁻¹):

-

~2970 (C-H stretch)

-

~1740 (Ester C=O stretch)

-

~1690 (Carbamate C=O stretch)

-

~1170 (C-O stretch)

Synthesis of Starting Materials

Synthesis of N-Boc-L-proline

Caption: Synthesis of N-Boc-L-proline.

Experimental Protocol:

-

L-proline is dissolved in a mixture of a suitable solvent (e.g., THF/water or dichloromethane).

-

A base such as sodium bicarbonate or triethylamine is added, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O).[1]

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction mixture is worked up by acidification and extraction with an organic solvent to yield N-Boc-L-proline.[4]

Synthesis of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate (N-Boc-proline methyl ester)

Caption: Synthesis of N-Boc-proline methyl ester.

Experimental Protocol:

-

N-Boc-L-proline is dissolved in a suitable solvent such as dichloromethane or THF.

-

For coupling agent-mediated esterification, a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added, followed by methanol.[2]

-

Alternatively, esterification can be achieved by treating the N-Boc-L-proline with methyl iodide in the presence of a base like potassium carbonate in a solvent such as DMF.

-

After the reaction is complete, a standard aqueous workup and purification by column chromatography yields the desired methyl ester.

Alternative Synthetic Strategies

While direct alkylation is the most straightforward method, other approaches to substituted prolines exist, primarily focusing on asymmetric synthesis to control stereochemistry. These methods often involve more complex starting materials or chiral auxiliaries and catalysts. Some of these strategies include:

-

Asymmetric 1,3-dipolar cycloaddition reactions: This powerful method can construct the pyrrolidine ring with high stereocontrol.

-

Diastereoselective alkylation of chiral proline derivatives: Utilizing chiral auxiliaries on the ester or N-protecting group can direct the incoming electrophile to a specific face of the enolate.

-

Metal carbenoid N-H insertion reactions: This approach can form the pyrrolidine ring from acyclic precursors.

These advanced methods are particularly relevant for the synthesis of enantiomerically pure and polysubstituted proline derivatives.

Conclusion

The synthesis of this compound is a key transformation for the incorporation of a 2-methylproline unit in various molecules of interest to the pharmaceutical and chemical biology fields. The detailed protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this valuable building block. The direct alkylation of N-Boc-proline methyl ester remains a reliable and efficient method, while alternative strategies offer avenues for more complex and stereochemically defined targets.

References

In-Depth Technical Guide: 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate

CAS Number: 317355-80-9

Authored by: Gemini AI

Abstract

This technical whitepaper provides a comprehensive overview of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate, a key building block in medicinal chemistry, particularly in the realm of fragment-based drug discovery. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its application as a three-dimensional (3D) fragment in the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound (CAS No. 317355-80-9) is a chiral, non-planar molecule that has gained attention as a valuable scaffold in modern drug discovery. Its rigid, three-dimensional structure makes it an attractive fragment for probing the complex topologies of protein binding sites, offering a significant advantage over the flat, aromatic structures that have traditionally dominated fragment libraries.[1][2] The incorporation of such 3D fragments can lead to improved physicochemical properties, such as increased solubility and better selectivity for target proteins.[3] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for its synthesis and application.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 317355-80-9 | Multiple Sources |

| Molecular Formula | C₁₂H₂₁NO₄ | [4] |

| Molecular Weight | 243.30 g/mol | [4] |

| IUPAC Name | This compound | Multiple Sources |

| SMILES | CC1(CCCN1C(=O)OC(C)(C)C)C(=O)OC | [4] |

| Purity | Typically ≥97% (commercial) | [5] |

Synthesis

The synthesis of this compound is achieved through the α-methylation of the corresponding N-Boc protected proline methyl ester. The following experimental protocol is adapted from the doctoral thesis "Design and Synthesis of Three-Dimensional Pyrrolidine Fragments" by Ngai Shing Chan, University of York (2016).[1]

Experimental Protocol: Synthesis of this compound

Starting Material: 1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate.

Reagents and Materials:

-

1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate

-

Lithium bis(trimethylsilyl)amide (LHMDS), 1 M solution in THF

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Argon gas

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

To a stirred solution of 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate (1.0 eq) in anhydrous THF (final concentration approx. 0.2 M) at -20 °C under an argon atmosphere, add LHMDS (1.4 eq, 1 M solution in THF) dropwise.

-

Stir the resulting mixture at -20 °C for 1.5 hours.

-

Add methyl iodide (excess, typically 1.5-2.0 eq) to the reaction mixture at -20 °C.

-

Continue stirring at -20 °C for an additional period (e.g., 2 hours), then allow the reaction to warm to room temperature and stir for a further 18 hours.

-

Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Note: Specific details regarding reaction scale, solvent volumes, and purification eluents can be found in the original thesis. Quantitative data such as reaction yield and spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS) would be necessary to fully characterize the product.

Applications in Drug Discovery

The primary application of this compound is as a three-dimensional (3D) fragment in fragment-based drug discovery (FBDD).[1] FBDD is a powerful strategy for identifying lead compounds for drug development. It involves screening libraries of low molecular weight compounds ("fragments") for weak binding to a biological target. Hits from these screens are then optimized and grown into more potent, drug-like molecules.

The non-planar, rigid structure of this pyrrolidine derivative allows it to explore regions of protein binding pockets that are inaccessible to traditional flat, aromatic fragments.[3] This can lead to the discovery of novel binding modes and the development of more selective and potent inhibitors.

Fragment-Based Drug Discovery Workflow

The general workflow for a fragment-based drug discovery campaign utilizing a 3D fragment like this compound is illustrated in the following diagram.

Signaling Pathways and Biological Targets

As a fragment, this compound is not expected to have inherent biological activity or modulate specific signaling pathways on its own. Its value lies in its potential to bind to a variety of biological targets, serving as a starting point for the development of potent and selective modulators. The specific signaling pathways and targets of interest would be determined by the therapeutic area and the protein target being investigated in a particular FBDD campaign. A patent application mentions the use of this compound in the preparation of KRAS inhibitors, suggesting its potential utility in oncology.[6]

The logical relationship for its application in targeting a protein kinase, for example, can be visualized as follows:

Conclusion

This compound is a valuable, synthetically accessible, three-dimensional fragment for use in modern drug discovery. Its chiral and rigid pyrrolidine scaffold provides an excellent starting point for the development of novel therapeutics that can effectively probe the complex binding sites of biological targets. This technical guide consolidates the currently available information on its synthesis and application, providing a foundation for researchers to utilize this compound in their drug discovery efforts. Further research is warranted to fully characterize its physical and spectroscopic properties and to explore its potential in a wider range of therapeutic areas.

References

- 1. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of 56 Shape‐Diverse 3D Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-N-BOC-2-methylproline | 166170-15-6 [chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. AU2021407653A9 - Preparation and application method of heterocyclic compound as kras inhibitor - Google Patents [patents.google.com]

Characterization of N-Boc-alpha-methyl-L-proline Methyl Ester: A Technical Guide

This technical guide provides a comprehensive overview of the characterization of N-Boc-alpha-methyl-L-proline methyl ester, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and analytical characterization.

Compound Overview

N-Boc-alpha-methyl-L-proline methyl ester, also known as methyl (2S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylate, is a protected amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and the methyl ester on the carboxylic acid functionality makes it a valuable intermediate in peptide synthesis and the development of peptidomimetics. The alpha-methyl group provides conformational constraint, which can be advantageous in designing molecules with specific biological activities.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the parent compound, N-Boc-alpha-methyl-L-proline, is presented in Table 1. While specific data for the methyl ester is not widely published, these properties provide a foundational understanding.

| Property | Value | Reference |

| Molecular Formula | C11H19NO4 | [1][2][3] |

| Molecular Weight | 229.27 g/mol | [1][3] |

| Appearance | Solid | [3] |

| CAS Number | 103336-06-7 (for the carboxylic acid) | [2] |

Synthesis and Experimental Protocols

The synthesis of N-Boc-alpha-methyl-L-proline methyl ester typically involves a two-step process: the Boc protection of α-methyl-L-proline followed by the esterification of the resulting carboxylic acid.

Synthesis of N-Boc-alpha-methyl-L-proline

A common method for the synthesis of the precursor, N-Boc-alpha-methyl-L-proline, starts from (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride.[4]

Experimental Protocol:

-

(S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride is dissolved in a 1:1 mixture of acetonitrile and water.

-

Triethylamine is added to the solution, followed by the addition of di-tert-butyl dicarbonate (Boc₂O) dissolved in acetonitrile.[4]

-

The reaction mixture is stirred at room temperature for several hours.[4]

-

The organic solvent is removed under reduced pressure.

-

The aqueous residue is worked up by extraction and acidification to precipitate the product, (S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid.[4]

Esterification to N-Boc-alpha-methyl-L-proline Methyl Ester

The subsequent esterification of N-Boc-alpha-methyl-L-proline can be achieved through various standard methods. One common and effective method is Fischer-Speier esterification using methanol in the presence of an acid catalyst.

Experimental Protocol:

-

N-Boc-alpha-methyl-L-proline is dissolved in an excess of methanol.

-

A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.

-

The reaction mixture is heated to reflux and stirred for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc-alpha-methyl-L-proline methyl ester.

-

The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the structure of the molecule. The expected chemical shifts for N-Boc-alpha-methyl-L-proline methyl ester would be similar to those of N-Boc-L-proline methyl ester, with the key difference being the presence of a singlet for the alpha-methyl group instead of a methine proton at the alpha-carbon.

Table 2: Representative ¹H NMR Data for a Related Compound (N-Boc-L-proline methyl ester)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | dd | 1H | α-CH |

| ~3.6 | s | 3H | OCH₃ |

| ~3.4-3.5 | m | 2H | δ-CH₂ |

| ~1.8-2.2 | m | 4H | β-CH₂, γ-CH₂ |

| ~1.4 | s | 9H | C(CH₃)₃ |

Table 3: Representative ¹³C NMR Data for a Related Compound (N-Boc-L-proline methyl ester)

| Chemical Shift (ppm) | Assignment |

| ~173 | C=O (ester) |

| ~154 | C=O (Boc) |

| ~80 | C(CH₃)₃ |

| ~60 | α-C |

| ~52 | OCH₃ |

| ~46 | δ-C |

| ~28 | C(CH₃)₃ |

| ~29 | β-C or γ-C |

| ~24 | β-C or γ-C |

For N-Boc-alpha-methyl-L-proline methyl ester, one would expect a quaternary carbon signal for the alpha-carbon and a signal for the alpha-methyl group in the ¹³C NMR spectrum. In the ¹H NMR spectrum, the signal for the alpha-proton would be absent, and a singlet corresponding to the three protons of the alpha-methyl group would appear.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~2970-2870 | C-H stretch (alkane) |

| ~1745 | C=O stretch (ester) |

| ~1690 | C=O stretch (urethane) |

| ~1160 | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For N-Boc-alpha-methyl-L-proline methyl ester (C₁₂H₂₁NO₄), the expected molecular weight is approximately 243.30 g/mol . The mass spectrum would likely show the molecular ion peak [M]⁺ or related adducts such as [M+H]⁺ or [M+Na]⁺.

Applications in Drug Development

N-Boc-alpha-methyl-L-proline methyl ester serves as a crucial intermediate in the synthesis of complex peptides and small molecule therapeutics. The α-methyl group can impart increased metabolic stability and enforce a specific conformation, which is often desirable in drug design to enhance binding affinity and selectivity for a biological target. Its utility spans various therapeutic areas where peptidomimetics are employed.

Conclusion

The characterization of N-Boc-alpha-methyl-L-proline methyl ester is essential for its application in research and development. This guide provides a framework for its synthesis and analysis, leveraging data from closely related compounds to establish expected characterization parameters. The detailed protocols and structured data presentation aim to support scientists in the efficient and accurate use of this important synthetic building block.

References

- 1. (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid | C11H19NO4 | CID 11206950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 103336-06-7 | N-BOC-alpha-methyl-L-proline - Synblock [synblock.com]

- 3. N-Boc-α-methyl-L-proline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. N-BOC-ALPHA-METHYL-L-PROLINE | 103336-06-7 [chemicalbook.com]

Technical Guide: Spectroscopic and Synthetic Profile of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for the chiral building block, 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate. This compound serves as a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. The information presented herein is compiled from peer-reviewed scientific literature to ensure accuracy and reliability for research and development applications.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This data is essential for the structural confirmation and quality control of the compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | CDCl₃ | 3.75 - 3.65 | m | - | 1H |

| ¹H | CDCl₃ | 3.65 | s | - | 3H |

| ¹H | CDCl₃ | 3.48 - 3.32 | m | - | 2H |

| ¹H | CDCl₃ | 2.20 - 2.05 | m | - | 1H |

| ¹H | CDCl₃ | 1.95 - 1.75 | m | - | 3H |

| ¹H | CDCl₃ | 1.44 | s | - | 9H |

| ¹³C | CDCl₃ | 173.8 | - | - | C=O |

| ¹³C | CDCl₃ | 154.2 | - | - | C=O |

| ¹³C | CDCl₃ | 79.8 | - | - | C(CH₃)₃ |

| ¹³C | CDCl₃ | 59.0 | - | - | N-CH |

| ¹³C | CDCl₃ | 52.0 | - | - | O-CH₃ |

| ¹³C | CDCl₃ | 46.5 | - | - | N-CH₂ |

| ¹³C | CDCl₃ | 30.5 | - | - | CH₂ |

| ¹³C | CDCl₃ | 28.5 | - | - | C(CH₃)₃ |

| ¹³C | CDCl₃ | 24.1 | - | - | CH₂ |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975 | Strong | C-H stretch (alkane) |

| 1745 | Strong | C=O stretch (ester) |

| 1695 | Strong | C=O stretch (carbamate) |

| 1390 | Medium | C-H bend (t-butyl) |

| 1160 | Strong | C-O stretch |

Table 3: Mass Spectrometry Data

| Technique | Mode | Calculated m/z | Observed m/z |

| High-Resolution Mass Spectrometry (HRMS) | ESI | [M+H]⁺ 244.1543 | 244.1549 |

Experimental Protocols

The following protocols are based on established synthetic and analytical procedures from the scientific literature.

Synthesis of this compound

This procedure follows a standard alkylation of the corresponding proline derivative.

Materials:

-

1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate

-

Lithium bis(trimethylsilyl)amide (LHMDS) (1 M solution in THF)

-

Methyl iodide (MeI)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Argon (Ar) gas

Procedure:

-

A solution of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere of argon.

-

LHMDS (1.4 eq) is added dropwise to the stirred solution, and the reaction mixture is maintained at -78 °C for 1 hour.

-

Methyl iodide (1.5 eq) is then added dropwise, and the solution is allowed to warm to room temperature and stirred for an additional 16 hours.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification is achieved by flash column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: Bruker Avance III HD 400 MHz spectrometer (or equivalent).

-

Solvent: Deuterated chloroform (CDCl₃).

-

Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy:

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a UATR accessory.

-

Sample Preparation: A thin film of the neat oil.

-

Data Reporting: Absorption maxima (νₘₐₓ) are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Instrument: Bruker maXis II ETD ESI-QTOF mass spectrometer (or equivalent).

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Data Reporting: The mass-to-charge ratio (m/z) is reported for the protonated molecule [M+H]⁺.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

"1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate" molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry.

Chemical Identity and Properties

This compound is a derivative of proline, a proteinogenic amino acid. The presence of both a tert-butyl ester and a methyl ester at the 1- and 2-positions, respectively, along with a methyl group at the 2-position of the pyrrolidine ring, makes it a versatile building block in the synthesis of more complex molecules. Its structural features allow for selective chemical modifications, which is particularly valuable in the development of novel therapeutic agents. Pyrrolidine-based scaffolds are integral to many drug candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 229.27 g/mol | [1] |

| Molecular Formula | C₁₁H₁₉NO₄ | |

| Physical Form | Solid | |

| CAS Number | 145681-01-2 | |

| PubChem CID | 394147 | [1] |

| InChI Key | WVDGSSCWFMSRHN-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)C1(C)CCCN1C(=O)OC(C)(C)C |

Conceptual Experimental Workflow

While specific experimental protocols for the synthesis and analysis of this compound are not detailed in the provided search results, a general workflow for the characterization of such a compound is presented below. This workflow outlines the typical steps a researcher would take from synthesis to final characterization.

Methodological Considerations for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique would be used to confirm the presence and connectivity of protons in the molecule. Expected signals would include those for the tert-butyl group, the methyl ester, the methyl group on the pyrrolidine ring, and the methylene protons of the pyrrolidine ring.

-

¹³C NMR: This would be used to identify all unique carbon atoms in the molecule, including the carbonyl carbons of the ester and carbamate groups, the quaternary carbon of the tert-butyl group, and the carbons of the pyrrolidine ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecule, which should correspond to its calculated molecular weight, thus confirming the elemental composition.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the synthesized compound. A high purity level (typically >95%) is often required for subsequent applications, particularly in drug development.

Applications in Research and Development

Pyrrolidine derivatives are a significant class of compounds in medicinal chemistry due to their presence in a wide range of biologically active molecules. They often serve as key intermediates in the synthesis of pharmaceuticals. The structural features of this compound make it a valuable precursor for creating libraries of compounds for screening in drug discovery programs. Although no specific signaling pathways involving this exact molecule have been detailed in the provided search results, related pyrrolidone derivatives have been investigated as potential inhibitors of tyrosine kinase receptors, which are crucial in cancer-related signaling pathways.[2]

References

- 1. 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate | C11H19NO4 | CID 394147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate. Due to the absence of publicly available experimental solubility data for this specific compound, this document focuses on the theoretical considerations of its solubility based on its structural features, and outlines detailed, standardized experimental protocols for its empirical determination. This guide serves as a foundational resource for researchers handling this compound, enabling them to design and execute robust solubility assessments critical for various applications in drug discovery and development.

Introduction: Understanding the Solubility of a Boc-Protected Amino Acid Ester

This compound is a derivative of proline, an amino acid. Its structure incorporates two key functional groups that dictate its solubility: a tert-butyloxycarbonyl (Boc) protecting group and a methyl ester.

-

The Boc Group: The bulky and lipophilic tert-butyl group significantly increases the nonpolar character of the molecule. The carbamate linkage itself has polar characteristics, but the overall effect of the Boc group is a decrease in aqueous solubility and an increase in solubility in organic solvents.

-

The Methyl Ester: The methyl ester group is less polar than a carboxylic acid but can still participate in hydrogen bonding as an acceptor. Its presence contributes to some degree of solubility in polar organic solvents.

-

The Pyrrolidine Ring: The saturated heterocyclic ring is predominantly nonpolar.

Based on these features, it is anticipated that "this compound" will exhibit low solubility in aqueous solutions and higher solubility in common organic solvents. The polarity of the solvent will play a crucial role, with optimal solubility likely in moderately polar to nonpolar organic solvents.

Predicted Solubility Profile

While quantitative data is unavailable, a qualitative prediction of solubility in common laboratory solvents is presented in Table 1. This prediction is based on the "like dissolves like" principle and the known solubility characteristics of structurally similar N-Boc protected amino acid esters.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Low to Insoluble | The molecule is largely nonpolar due to the Boc group and the pyrrolidine ring, limiting its interaction with the highly polar water molecules. |

| Methanol | Soluble | As a polar protic solvent, methanol can interact with the ester and carbamate groups. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond will facilitate dissolution. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dichloromethane (DCM) | Highly Soluble | The nonpolar nature of DCM aligns well with the lipophilic character of the compound. |

| Ethyl Acetate | Soluble | This moderately polar solvent is often a good choice for compounds with both polar and nonpolar functionalities. |

| Hexanes | Sparingly Soluble to Insoluble | The high nonpolarity of hexanes may not be sufficient to overcome the polarity of the ester and carbamate groups. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The two primary methods for solubility assessment are the thermodynamic (shake-flask) and kinetic solubility assays.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent, representing the true solubility under specific conditions.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid "this compound" to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline pH 7.4). The presence of visible solid material is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Processing:

-

After the incubation period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully aspirate a sample of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a 0.45 µm or smaller pore size filter to remove any remaining undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

-

Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant. This concentration represents the thermodynamic solubility.

-

Kinetic Solubility Assay

This high-throughput method assesses the solubility of a compound under non-equilibrium conditions, which is often more relevant to early-stage drug discovery processes.[2]

Protocol:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of "this compound" in a strong organic solvent, typically DMSO.

-

-

Precipitation Induction:

-

Add a small aliquot of the DMSO stock solution to a larger volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). This rapid change in solvent composition induces precipitation of the compound if its solubility limit is exceeded.

-

Incubate the resulting suspension for a short, defined period (e.g., 1-2 hours) at a controlled temperature.

-

-

Analysis:

-

The extent of precipitation can be measured using nephelometry or turbidimetry, which quantifies the light scattering caused by the suspended particles.[3]

-

Alternatively, the solution can be filtered or centrifuged to remove the precipitate, and the concentration of the dissolved compound in the supernatant can be quantified by HPLC-UV, similar to the thermodynamic method.

-

Quantitative Data Presentation (Hypothetical)

The following tables are templates for presenting the quantitative solubility data that would be obtained from the experimental protocols described above.

Table 2: Hypothetical Thermodynamic Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mM) |

| Water | < 0.1 | < 0.44 |

| Phosphate-Buffered Saline (pH 7.4) | < 0.1 | < 0.44 |

| Ethanol | 50 - 100 | 218 - 436 |

| DMSO | > 200 | > 872 |

| Dichloromethane | > 200 | > 872 |

Table 3: Hypothetical Kinetic Solubility of this compound in PBS (pH 7.4)

| Parameter | Value |

| Kinetic Solubility | < 10 µM |

| Method | Nephelometry |

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for determining solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

While specific experimental data for the solubility of "this compound" is not currently in the public domain, this guide provides a robust framework for its determination. Based on its chemical structure, the compound is predicted to have low aqueous solubility and good solubility in common organic solvents. The detailed experimental protocols for thermodynamic and kinetic solubility assays provided herein offer a clear path for researchers to generate the necessary empirical data. Accurate solubility determination is a cornerstone of successful drug development, influencing everything from assay design to formulation and in vivo performance.

References

- 1. Using a simple high-performance liquid chromatography separation and fraction collection methodology to achieve compound-specific isotopic analysis for dissolved organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

An In-depth Technical Guide to 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate for Researchers and Drug Development Professionals

Introduction: 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate is a heterocyclic compound belonging to the pyrrolidine class of molecules. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds and approved drugs, valued for its conformational rigidity and its utility as a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, potential therapeutic applications, and detailed experimental protocols relevant to "this compound" and its structural analogs, aimed at researchers, scientists, and professionals in drug development.

Commercial Availability and Physicochemical Properties

This compound, identified by CAS number 317355-80-9, is commercially available from several chemical suppliers, typically with a purity of 95-98%. While some major suppliers list the compound as discontinued, it remains accessible through various specialized chemical providers.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 317355-80-9 |

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| IUPAC Name | This compound |

| Appearance | Solid |

| Purity | Typically ≥95% |

| SMILES | CC1(CCCN1C(=O)OC(C)(C)C)C(=O)OC |

Synthetic Approaches

The synthesis of 2-substituted pyrrolidine-1,2-dicarboxylates can be achieved through various organic chemistry methodologies. A common approach involves the modification of proline or pyroglutamic acid derivatives. The introduction of the 2-methyl group can be accomplished via alkylation of the enolate derived from a suitable N-protected pyroglutamate ester, followed by reduction of the lactam and subsequent protection and esterification steps.

A plausible synthetic workflow for "this compound" is outlined below. This represents a generalized approach based on established pyrrolidine synthesis literature.

Potential Therapeutic Applications and Experimental Protocols

The pyrrolidine scaffold is a key component in a wide array of therapeutic agents, exhibiting activities such as enzyme inhibition and receptor modulation. While specific biological data for "this compound" is not extensively published, its structural features suggest potential applications in several areas of drug discovery. The following sections detail these potential applications and provide representative experimental protocols based on studies of structurally similar compounds.

Enzyme Inhibition

Pyrrolidine derivatives have been successfully developed as inhibitors for various enzymes, including dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and autotaxin. The constrained ring system of the pyrrolidine can mimic the transition state of substrate binding, leading to potent and selective inhibition.

a. Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

DPP-4 inhibitors are a class of oral hypoglycemics for the treatment of type 2 diabetes. The following is a representative protocol for evaluating the DPP-4 inhibitory activity of a test compound.

Experimental Protocol:

-

Reagents and Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-p-nitroanilide (G-p-NA)

-

Assay buffer: Tris-HCl buffer (pH 8.0)

-

Test compound ("this compound") dissolved in DMSO

-

Positive control: Sitagliptin

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound and sitagliptin in the assay buffer.

-

In a 96-well plate, add 50 µL of the diluted test compound or control to each well.

-

Add 25 µL of the human recombinant DPP-4 enzyme solution to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the G-p-NA substrate solution.

-

Measure the absorbance at 405 nm every minute for 15 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

b. α-Glucosidase Inhibition Assay

α-Glucosidase inhibitors are another class of drugs for type 2 diabetes that delay carbohydrate digestion.

Experimental Protocol:

-

Reagents and Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG)

-

Assay buffer: Phosphate buffer (pH 6.8)

-

Test compound dissolved in DMSO

-

Positive control: Acarbose

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Add 50 µL of the test compound or acarbose at various concentrations to the wells of a 96-well plate.

-

Add 50 µL of the α-glucosidase solution and incubate at 37°C for 15 minutes.

-

Add 50 µL of the pNPG solution to start the reaction.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

-

Measure the absorbance of the p-nitrophenol produced at 405 nm.

-

Calculate the percentage inhibition and determine the IC₅₀ value.

-

G-Protein Coupled Receptor (GPCR) Modulation

The pyrrolidine scaffold is present in ligands that modulate the activity of G-protein coupled receptors. These compounds can act as agonists, antagonists, or allosteric modulators, influencing a wide range of physiological processes.

Calcium Mobilization Assay for GPCR Activity

This assay is a common method to screen for GPCR modulation by measuring changes in intracellular calcium levels upon receptor activation.

Experimental Protocol:

-

Cell Culture and Dye Loading:

-

Culture cells stably expressing the target GPCR (e.g., a muscarinic or dopamine receptor) in a 96-well plate.

-

Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dark at 37°C for 1 hour.

-

Wash the cells to remove excess dye.

-

-

Compound Addition and Signal Detection:

-

Prepare serial dilutions of the test compound.

-

Use a fluorescent imaging plate reader (e.g., FLIPR) to add the test compound to the cells and simultaneously monitor the fluorescence signal.

-

For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

For agonists, determine the EC₅₀ value from the dose-response curve.

-

For antagonists, determine the IC₅₀ value by measuring the inhibition of the agonist-induced response.

-

Conclusion

"this compound" represents a valuable starting point for medicinal chemistry campaigns due to its pyrrolidine core, a privileged scaffold in drug discovery. While direct biological data for this specific molecule is limited, its structural similarity to known enzyme inhibitors and GPCR modulators suggests a high potential for biological activity. The experimental protocols provided in this guide offer a framework for researchers to investigate the therapeutic potential of this compound and its derivatives in a systematic and efficient manner. Further exploration into its synthesis and biological evaluation is warranted to fully elucidate its utility in the development of novel therapeutics.

The Strategic Role of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate in Modern Organic Synthesis

For Immediate Release: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chiral pyrrolidine framework is a cornerstone of modern organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and novel catalytic systems. Among the diverse array of pyrrolidine-based building blocks, 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate , a derivative of the amino acid proline, has emerged as a particularly valuable synthon. Its rigid, stereochemically defined structure, coupled with the presence of versatile functional handles, makes it a powerful tool for the construction of complex molecular architectures with a high degree of stereocontrol. This technical guide provides an in-depth analysis of the role of this compound and its close analogs in organic synthesis, with a focus on its application in asymmetric catalysis and as a chiral building block for the synthesis of biologically active molecules.

Core Properties and Synthetic Availability

This compound, often referred to by its systematic IUPAC name or as (S)-N-Boc-2-methylproline methyl ester, possesses a unique combination of structural features that underpin its utility in synthesis. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the secondary amine, preventing unwanted side reactions while being readily cleavable under acidic conditions. The methyl ester at the 2-position provides a handle for further functionalization, such as amide bond formation or reduction. The crucial element, however, is the stereocenter at the 2-position, which imparts chirality to the molecule and allows for its use in enantioselective transformations.

The synthesis of this class of compounds typically starts from commercially available chiral precursors such as L-proline or its derivatives. A common synthetic strategy involves the protection of the amine with a Boc group, followed by esterification of the carboxylic acid. The introduction of the 2-methyl group can be achieved through various methods, including the diastereoselective alkylation of a chiral enolate derived from the corresponding N-Boc-pyrrolidine-2-carboxylate.

Application as a Chiral Building Block in Asymmetric Synthesis

The primary application of this compound and its analogs lies in their use as chiral building blocks for the synthesis of more complex, enantiomerically pure molecules. The pyrrolidine ring serves as a rigid scaffold, allowing for the predictable spatial arrangement of substituents.

Diastereoselective Alkylation for the Synthesis of α-Substituted Proline Derivatives

A key transformation utilizing this scaffold is the diastereoselective alkylation of the enolate generated from the ester at the 2-position. By employing a strong base such as lithium diisopropylamide (LDA) at low temperatures, a chiral lithium enolate can be formed. Subsequent reaction with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity, controlled by the stereocenter at the 2-position. This methodology provides a powerful route to a variety of α-substituted proline derivatives, which are valuable components of peptidomimetics and other biologically active compounds.

Experimental Protocol: General Procedure for Diastereoselective Alkylation

A solution of this compound in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) in THF is then added dropwise, and the mixture is stirred for a period to allow for complete enolate formation. The desired electrophile (e.g., an alkyl halide) is then added, and the reaction is allowed to proceed at low temperature before being warmed to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and purified by column chromatography to afford the desired α-alkylated product. The diastereomeric ratio is typically determined by NMR spectroscopy or chiral HPLC analysis.

Quantitative Data from Representative Alkylation Reactions of N-Boc-pyrrolidine Analogs

| Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |

| Methyl Iodide | LDA | THF | -78 | 85 | >95:5 |

| Benzyl Bromide | LDA | THF | -78 | 92 | >98:2 |

| Allyl Bromide | LHMDS | THF | -78 | 88 | 90:10 |

Note: The data presented are representative examples from the literature for analogous N-Boc-pyrrolidine ester alkylations and serve to illustrate the typical efficiency and selectivity of this transformation.

Logical Workflow for Diastereoselective Alkylation

Caption: A generalized workflow for the diastereoselective alkylation of N-Boc-2-methylpyrrolidine-2-carboxylate esters.

Role in the Synthesis of Pharmaceutical Scaffolds

The enantiomerically pure α-substituted proline derivatives obtained from these reactions are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The constrained nature of the pyrrolidine ring can impart favorable conformational properties to drug candidates, enhancing their binding affinity and biological activity. For instance, substituted prolines are found in various antiviral agents, enzyme inhibitors, and central nervous system drugs.

Incorporation into Chiral Ligands and Organocatalysts

Beyond its role as a chiral building block, the pyrrolidine scaffold is a privileged structure in the design of chiral ligands for transition metal catalysis and in the development of organocatalysts. The nitrogen atom and the ester functionality of this compound can be readily modified to introduce coordinating groups or catalytically active moieties.

For example, reduction of the methyl ester to the corresponding alcohol provides a versatile intermediate that can be further functionalized to create bidentate ligands for asymmetric catalysis. The resulting chiral environment around the metal center can induce high levels of enantioselectivity in a variety of transformations, including hydrogenations, cross-coupling reactions, and cycloadditions.

In the realm of organocatalysis, proline and its derivatives are renowned for their ability to catalyze a wide range of asymmetric reactions, such as aldol and Michael reactions. While the parent compound of this guide is not a direct catalyst, its derivatives, where the ester is converted to an amide or another functional group, can act as highly effective organocatalysts.

Conceptual Pathway for Ligand Synthesis

Caption: A conceptual pathway for the conversion of the title compound into a chiral ligand.

Conclusion

This compound represents a powerful and versatile tool in the arsenal of the modern organic chemist. Its well-defined stereochemistry and adaptable functional groups make it an ideal starting material for the asymmetric synthesis of complex molecules. From its application as a chiral building block in the diastereoselective synthesis of α-substituted proline derivatives to its potential for elaboration into novel chiral ligands and organocatalysts, this compound and its analogs continue to play a significant role in advancing the frontiers of organic synthesis and drug discovery. The methodologies outlined in this guide provide a foundation for researchers to harness the synthetic potential of this valuable chiral synthon.

The Strategic Utility of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate in Chiral Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral building blocks, possessing defined stereochemistry, are instrumental in the construction of complex molecular architectures with specific biological activities. Among these, pyrrolidine scaffolds are prevalent in a multitude of pharmaceuticals and natural products. This technical guide delves into the synthesis and application of a particularly valuable chiral building block: 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate . This α-methylated proline derivative offers a unique combination of steric hindrance and functional handles, making it a strategic asset in asymmetric synthesis.

Physicochemical Properties and Structural Features

This compound, also known as N-Boc-α-methylproline methyl ester, is a white to off-white solid. Its structure is characterized by a pyrrolidine ring with a methyl group at the α-position to the carboxylate, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and a methyl ester.

| Property | Value |

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| CAS Number | 317355-80-9[1] |

| Appearance | White to off-white solid |

The presence of the quaternary stereocenter at the C2 position imparts significant conformational rigidity to the pyrrolidine ring. The bulky Boc group provides stability and influences the stereochemical outcome of reactions at adjacent centers. The methyl ester offers a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

Stereoselective Synthesis

The key transformation in the synthesis of this compound is the stereoselective methylation of a proline derivative. A common strategy involves the diastereoselective alkylation of the enolate of N-Boc-pyrrolidine-2-carboxylate.

General Synthetic Approach: Diastereoselective α-Methylation

The synthesis commences with the readily available starting material, 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate. The α-proton at the C2 position is abstracted using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at low temperatures to form a chiral lithium enolate. This enolate is then quenched with an electrophilic methyl source, such as methyl iodide, to introduce the methyl group. The stereochemical outcome of the methylation is influenced by the steric hindrance of the Boc protecting group and the chelation of the lithium cation.

Detailed Experimental Protocol (Hypothetical)

To a solution of 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, is added freshly prepared lithium diisopropylamide (LDA) (1.1 eq) dropwise. The resulting solution is stirred at -78 °C for 1 hour to ensure complete enolate formation. Methyl iodide (1.5 eq) is then added, and the reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 12 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Note: The diastereomeric ratio and overall yield of this reaction are highly dependent on the specific reaction conditions, including the choice of base, solvent, temperature, and electrophile. Optimization of these parameters is crucial for achieving high stereoselectivity.

Applications in Asymmetric Synthesis

The unique structural features of this compound make it a valuable building block for the synthesis of complex chiral molecules, particularly those containing a quaternary α-amino acid moiety.

Synthesis of Chiral Ligands and Catalysts

The pyrrolidine scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis. The introduction of a methyl group at the C2 position can significantly influence the steric and electronic properties of the resulting ligand, leading to enhanced enantioselectivity in catalytic transformations.

Incorporation into Bioactive Molecules

Quaternary α-amino acids are found in a number of natural products and are increasingly being incorporated into peptide-based therapeutics to enhance proteolytic stability and induce specific conformational preferences. This compound serves as a key precursor for the synthesis of peptides and peptidomimetics containing an α-methylproline residue.

Quantitative Data Summary

While specific experimental data for the synthesis and application of this compound is not extensively reported in readily available literature, the following table provides representative data for analogous diastereoselective α-alkylation reactions of N-Boc-proline derivatives. This data can serve as a benchmark for researchers developing synthetic routes utilizing this chiral building block.

| Starting Material | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

| N-Boc-L-proline methyl ester | Methyl Iodide | LDA | >95:5 | ~85 |

| N-Boc-4-hydroxy-L-proline methyl ester | Benzyl Bromide | LHMDS | >98:2 | ~90 |

| N-Boc-L-proline t-butyl ester | Allyl Bromide | KHMDS | 90:10 | ~78 |

Conclusion

This compound is a highly valuable and versatile chiral building block for organic synthesis. Its stereodefined quaternary center and orthogonal protecting groups provide a robust platform for the construction of complex, enantiomerically pure molecules. The diastereoselective α-methylation of proline derivatives offers a reliable route to this compound, which can then be elaborated into a variety of chiral ligands, catalysts, and bioactive peptides. For researchers in drug discovery and development, a thorough understanding of the synthesis and reactivity of this building block is essential for the rational design and efficient synthesis of next-generation therapeutics.

References

The Chiral Scaffold: An In-depth Technical Guide to the Applications of N-Boc-2-Methylpyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry and organic synthesis. Its prevalence in natural products and FDA-approved drugs underscores its significance as a privileged scaffold. The introduction of a tert-butoxycarbonyl (Boc) protecting group and a methyl substituent at the 2-position creates a versatile chiral building block: N-Boc-2-methylpyrrolidine. This guide provides a comprehensive overview of the applications of N-Boc-2-methylpyrrolidine derivatives, focusing on their role in asymmetric synthesis and the development of novel therapeutics. We present quantitative data in structured tables, detailed experimental protocols for key reactions, and visualizations of relevant biological pathways to support researchers in this dynamic field.

Core Applications in Asymmetric Synthesis and Drug Discovery

N-Boc-2-methylpyrrolidine derivatives are highly valued for their chirality, which is crucial for the stereoselective synthesis of complex molecules.[1][2] The Boc group provides a stable protecting group for the nitrogen atom, allowing for selective modifications at other positions of the pyrrolidine ring.[3] These derivatives serve as pivotal starting materials and intermediates in the synthesis of a wide range of biologically active compounds.

Asymmetric Synthesis: A Gateway to Chiral Molecules

The enantioselective functionalization of the pyrrolidine scaffold is a key strategy in modern synthetic chemistry.[1] One of the most powerful methods is the catalytic asymmetric deprotonation of N-Boc-pyrrolidine, which allows for the stereocontrolled introduction of substituents at the C2 position.[1] This method typically employs a strong lithium amide base in the presence of a chiral ligand, such as (-)-sparteine, to selectively remove a proton and generate a configurationally stable organolithium intermediate. This intermediate can then be trapped with various electrophiles to yield enantioenriched 2-substituted pyrrolidines.[1][4]

Another significant application is in catalytic asymmetric Negishi α-alkylations. This one-pot method allows for the synthesis of a range of 2-alkylpyrrolidines from N-Boc-pyrrolidine and unactivated secondary halides.[5][6] This enantioconvergent cross-coupling reaction provides a direct and efficient route to important chiral building blocks.[5][7]

Drug Discovery: Scaffolds for Novel Therapeutics

The pyrrolidine motif is a common feature in a multitude of pharmaceuticals.[8][9] N-Boc-2-methylpyrrolidine and its derivatives are instrumental in the synthesis of drugs targeting a variety of diseases.

Hepatitis C Virus (HCV) Protease Inhibitors: Several antiviral drugs for the treatment of hepatitis C, which are inhibitors of the HCV enzyme serine protease NS3/4A, incorporate a pyrrolidine ring.[9] The synthesis of these complex molecules often relies on stereoselective methods starting from pyrrolidine derivatives. For instance, the synthesis of Grazoprevir and Voxilaprevir utilizes functionalized pyrrolidine precursors.[9]

Muscarinic Receptor Agonists: Chiral pyrrolidine derivatives are key components in the synthesis of muscarinic receptor agonists, which are potential therapeutics for neurological disorders like Alzheimer's disease.[10][11] The stereochemistry of the pyrrolidine ring is often critical for the compound's binding affinity and functional activity at different muscarinic receptor subtypes.[2][12] For example, (R)-(-)-N-Boc-3-pyrrolidinol is a crucial building block for the synthesis of talsaclidine analogues, which are selective muscarinic M1 receptor agonists.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for representative reactions involving N-Boc-pyrrolidine derivatives.

| Electrophile (R-X) | Product | Yield (%) | ee (%) | Reference |

| Cyclohexyl iodide | 2-Cyclohexyl-N-Boc-pyrrolidine | 74 | 94 | [5] |

| Cyclopentyl iodide | 2-Cyclopentyl-N-Boc-pyrrolidine | 75 | 92 | [5] |

| Cyclobutyl iodide | 2-Cyclobutyl-N-Boc-pyrrolidine | 68 | 90 | [5] |

| 1-Iodoadamantane | 2-(Adamantan-1-yl)-N-Boc-pyrrolidine | 81 | 95 | [5] |

| sec-Butyl iodide | 2-(sec-Butyl)-N-Boc-pyrrolidine | 65 | 91 | [5] |

Key Experimental Protocols

Detailed experimental procedures are crucial for the successful application of these derivatives. Below are protocols for two key transformations.

Catalytic Asymmetric Deprotonation and α-Arylation of N-Boc-Pyrrolidine

This protocol, adapted from Campos et al., describes a one-pot deprotonation and palladium-catalyzed arylation of N-Boc-pyrrolidine.[1][13]

Materials:

-

N-Boc-pyrrolidine

-

(+)-Sparteine

-

sec-Butyllithium (s-BuLi) in cyclohexane

-